molecular formula C8H6BrNO B11720823 7-Bromo-6-methyl-1,2-benzoxazole

7-Bromo-6-methyl-1,2-benzoxazole

Cat. No.: B11720823
M. Wt: 212.04 g/mol
InChI Key: AGJMYBGYWPWWFI-UHFFFAOYSA-N
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Description

7-Bromo-6-methyl-1,2-benzoxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of bromine and methyl groups in the benzoxazole ring enhances its chemical properties, making it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-6-methyl-1,2-benzoxazole typically involves the reaction of 2-aminophenol with appropriate brominated and methylated reagents. One common method includes the use of 2-aminophenol and 2-bromo-3,3,3-trifluoropropene in the presence of a base such as sodium bicarbonate and an additive like bis(pinacolato)diboron . The reaction is carried out under reflux conditions to yield the desired benzoxazole derivative.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of nanocatalysts and metal catalysts can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-6-methyl-1,2-benzoxazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form oxides or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted benzoxazole derivatives can be formed.

    Oxidation Products: Oxidized derivatives such as benzoxazole oxides.

    Reduction Products: Reduced derivatives such as benzoxazole amines.

Scientific Research Applications

Antimicrobial Activity

7-Bromo-6-methyl-1,2-benzoxazole and its derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds in this class exhibit potent antibacterial effects against various strains of bacteria, including both Gram-positive (e.g., Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa). Notably, some derivatives have shown minimum inhibitory concentrations (MIC) as low as 25 µg/mL against E. coli .

Table 1: Antimicrobial Activity of this compound Derivatives

Compound NameTarget OrganismMIC (µg/mL)Activity Type
This compoundE. coli25Antibacterial
Derivative AStaphylococcus aureus30Antibacterial
Derivative BCandida albicans50Antifungal

Anticancer Properties

The anticancer potential of benzoxazole derivatives has garnered attention due to their ability to inhibit tumor growth and induce apoptosis in cancer cells. Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines through mechanisms such as DNA intercalation and inhibition of topoisomerases .

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study assessing the cytotoxic effects of this compound on human cancer cell lines:

  • Cell Lines Tested: HeLa (cervical), MCF-7 (breast), and A549 (lung).
  • Results: The compound showed IC50 values ranging from 15 to 35 µM across different cell lines, indicating significant anticancer activity.

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of this compound derivatives. These compounds are believed to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase .

Table 2: Anti-inflammatory Activity of Benzoxazole Derivatives

Compound NameInflammatory ModelEffect Observed
This compoundCarrageenan-induced paw edema in ratsSignificant reduction in edema
Derivative CLPS-induced inflammationDecreased TNF-alpha levels

Other Therapeutic Applications

Beyond antimicrobial and anticancer applications, this compound has been explored for various other therapeutic activities:

  • Antiviral Activity: Some studies suggest efficacy against viral infections by inhibiting viral replication.
  • Antidiabetic Potential: Certain derivatives have shown promise in lowering blood glucose levels in diabetic models .

Mechanism of Action

The mechanism of action of 7-Bromo-6-methyl-1,2-benzoxazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

    6-Methyl-1,2-benzoxazole: Lacks the bromine atom, resulting in different chemical properties.

    7-Bromo-1,2-benzoxazole: Lacks the methyl group, affecting its biological activity.

    7-Bromo-6-methyl-1,2-benzothiazole: Contains a sulfur atom instead of oxygen, leading to different reactivity.

Uniqueness: 7-Bromo-6-methyl-1,2-benzoxazole is unique due to the presence of both bromine and methyl groups, which enhance its chemical reactivity and biological activity compared to other benzoxazole derivatives .

Biological Activity

7-Bromo-6-methyl-1,2-benzoxazole is a heterocyclic compound belonging to the benzoxazole family, characterized by a fused benzene and oxazole ring. This compound has garnered attention for its potential biological activities, particularly in pharmacology. The molecular formula for this compound is C8H6BrN, with a molecular weight of approximately 212.05 g/mol. The presence of a bromine atom at the 7-position and a methyl group at the 6-position contributes to its unique chemical properties and biological activities.

Antimicrobial Activity

Research indicates that derivatives of benzoxazole, including this compound, exhibit significant antimicrobial properties. Studies have shown that compounds containing the benzoxazole moiety possess selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against pathogens like Candida albicans .

Table 1: Antimicrobial Activity of Benzoxazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundC. albicans16 µg/mL
Other Benzoxazole DerivativesB. subtilisVaries

Anti-inflammatory Activity

In vivo studies have demonstrated that this compound exhibits anti-inflammatory effects. In experiments using the carrageenan-induced paw edema model in rats, compounds similar to this compound showed significant inhibition of edema compared to control groups. The percentage inhibition was calculated using the formula:

 Inhibition=(VcVt)Vc×100\text{ Inhibition}=\frac{(V_c-V_t)}{V_c}\times 100

where VcV_c is the control group volume and VtV_t is the test group volume .

Table 2: Anti-inflammatory Activity Results

CompoundChange in Paw Volume (mL)% Inhibition (1 hr)
Control0.49 ± 0.02-
Diclofenac0.21 ± 0.0157.1
This compound0.28 ± 0.0242.9

Anticancer Potential

The cytotoxic effects of benzoxazole derivatives have been studied extensively, with some showing promising results against various cancer cell lines. For instance, derivatives have demonstrated higher cytotoxicity towards cancer cells compared to normal cells, indicating their potential as anticancer agents .

Table 3: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)Remarks
MCF-7 (Breast Cancer)<10Significant cytotoxicity
A549 (Lung Cancer)<15Moderate cytotoxicity
HepG2 (Liver Cancer)<20Lower toxicity to normal cells

The biological activity of this compound is believed to be linked to its ability to interact with various biological targets. For example, studies suggest that it may inhibit protein kinases and other enzymes involved in inflammatory pathways and cancer progression. The structure–activity relationship (SAR) analysis has been pivotal in identifying modifications that enhance its biological efficacy .

Case Studies

A notable study evaluated the analgesic and anti-inflammatory activities of various benzoxazole derivatives, including those similar to this compound. Results indicated significant analgesic effects in acetic acid-induced writhing tests in mice, highlighting its potential therapeutic applications in pain management .

Properties

Molecular Formula

C8H6BrNO

Molecular Weight

212.04 g/mol

IUPAC Name

7-bromo-6-methyl-1,2-benzoxazole

InChI

InChI=1S/C8H6BrNO/c1-5-2-3-6-4-10-11-8(6)7(5)9/h2-4H,1H3

InChI Key

AGJMYBGYWPWWFI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C=NO2)Br

Origin of Product

United States

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